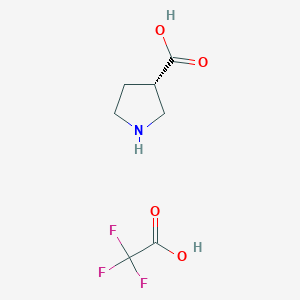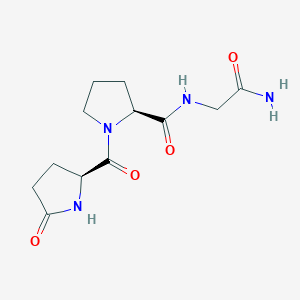![molecular formula C24H25N3O B15210229 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol CAS No. 24628-49-7](/img/structure/B15210229.png)
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a benzo[g]quinoline moiety linked to a phenol group through an amino bridge, with a diethylamino group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzo[g]quinoline: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Amination Reaction: The benzo[g]quinoline is then subjected to an amination reaction with 4-aminophenol under controlled conditions to form the intermediate compound.
Alkylation: The final step involves the alkylation of the intermediate with diethylamine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The amino and phenol groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzo[g]quinolin-4-ylamino)methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a phenol group.
4-(Benzo[g]quinolin-4-ylamino)-2-(methylamino)methylphenol: Similar structure but with a methylamino group instead of a diethylamino group.
Uniqueness
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol is unique due to its combination of a benzo[g]quinoline moiety with a phenol group and a diethylamino substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
24628-49-7 |
|---|---|
Fórmula molecular |
C24H25N3O |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
4-(benzo[g]quinolin-4-ylamino)-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C24H25N3O/c1-3-27(4-2)16-19-13-20(9-10-24(19)28)26-22-11-12-25-23-15-18-8-6-5-7-17(18)14-21(22)23/h5-15,28H,3-4,16H2,1-2H3,(H,25,26) |
Clave InChI |
DQIZPCGBFSLVEM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)NC2=CC=NC3=CC4=CC=CC=C4C=C23)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
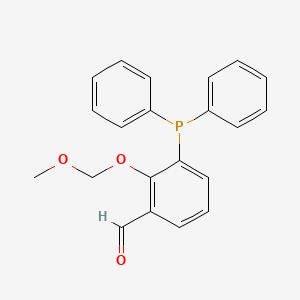
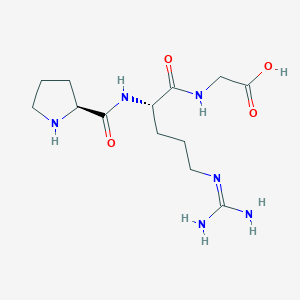
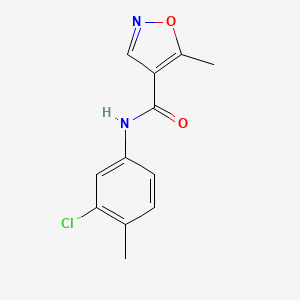

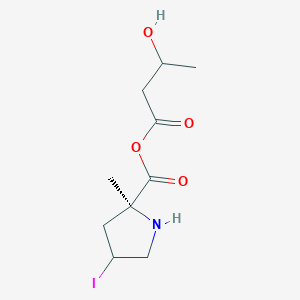
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
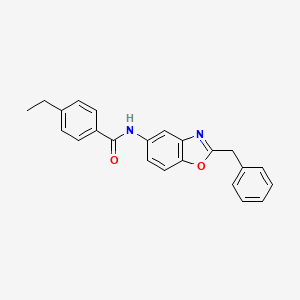


![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
